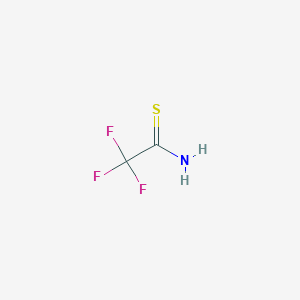

2,2,2-Trifluoroethanethioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 381430. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3NS/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBAIMIVLDKBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403159 | |

| Record name | 2,2,2-trifluoroethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-52-3 | |

| Record name | 421-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trifluoroethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluorothioacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,2,2-Trifluoroethanethioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-Trifluoroethanethioamide, a fluorinated thioamide of interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can confer unique properties to organic molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making its derivatives valuable building blocks for drug development and the synthesis of novel materials. This document details the primary synthetic route to this compound, its known physicochemical properties, and a discussion of its potential biological activities based on related structural motifs.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of thioamides is the thionation of the corresponding amide. For this compound, this involves the conversion of 2,2,2-Trifluoroacetamide using a thionating agent, most commonly Lawesson's reagent.

Reaction Pathway: Thionation of 2,2,2-Trifluoroacetamide

The synthesis proceeds via the reaction of 2,2,2-Trifluoroacetamide with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]. This reagent serves as an efficient source of sulfur for the conversion of the carbonyl group to a thiocarbonyl group.[1][2][3]

Mechanism of Thionation with Lawesson's Reagent

The reaction mechanism is understood to initiate with the dissociation of the dimeric Lawesson's reagent into a reactive dithiophosphine ylide monomer.[1][2] This monomer then undergoes a concerted [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which results in the formation of the thermodynamically stable phosphorus-oxygen double bond in the byproduct and the desired thioamide.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the thionation of 2,2,2-Trifluoroacetamide. Reaction conditions may require optimization for scale-up.

Materials:

-

2,2,2-Trifluoroacetamide

-

Lawesson's Reagent

-

Anhydrous Toluene (or Tetrahydrofuran)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2,2,2-Trifluoroacetamide is dissolved in anhydrous toluene.

-

Lawesson's reagent (0.5 to 0.6 molar equivalents) is added to the solution.

-

The reaction mixture is heated to reflux (approximately 110°C for toluene) and stirred.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Safety Precautions:

-

Lawesson's reagent and many sulfur-containing compounds have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₂F₃NS |

| Molecular Weight | 129.11 g/mol |

| CAS Number | 421-52-3 |

| Appearance | Light yellow to yellow solid |

| Melting Point | 42-43 °C |

| Boiling Point | 40 °C at 2 Torr |

| Density | 1.49 g/cm³ |

| pKa (Predicted) | 11.02 ± 0.29 |

Potential Biological and Pharmacological Properties

While specific biological activity data for this compound is not extensively available in the public domain, the structural motifs present in the molecule—a trifluoromethyl group and a thioamide group—are found in numerous bioactive compounds. This allows for a discussion of its potential pharmacological relevance.

Role of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key substituent in modern medicinal chemistry. Its introduction into a molecule can significantly alter its properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can lead to an increased half-life of a drug candidate.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can influence the electronic environment of a molecule, potentially leading to stronger interactions with biological targets such as enzyme active sites.

Compounds containing trifluoromethyl groups have shown a wide range of biological activities, including anticancer and enzyme inhibitory effects.[4][5]

Role of the Thioamide Group

Thioamides are isosteres of amides and have been incorporated into various pharmacologically active molecules. The replacement of the carbonyl oxygen with sulfur can lead to:

-

Altered Hydrogen Bonding: The thioamide group is a better hydrogen bond donor and a poorer acceptor compared to the amide group, which can change binding interactions with biological targets.

-

Modified Conformation: The larger size of the sulfur atom can influence the local conformation of the molecule.

-

Diverse Biological Activities: Thioamide-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[6] For instance, certain substituted thiourea derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[4]

Given these characteristics, this compound could be a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery. Its potential as a standalone bioactive molecule would require further investigation through cytotoxicity assays, enzyme inhibition studies, and other pharmacological screenings.

Conclusion

This compound is a readily accessible compound through the thionation of its corresponding amide. Its physicochemical properties are documented, and its structural features suggest potential for biological activity. For researchers in drug development, this molecule represents a versatile building block for creating novel therapeutic agents. Further in-depth studies are warranted to fully elucidate its pharmacological profile and explore its potential applications in medicinal chemistry and beyond.

References

- 1. Lawesson's Reagent [organic-chemistry.org]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Characterization of 2,2,2-Trifluoroethanethioamide: A Technical Guide

This technical guide provides a comprehensive overview of the characterization of 2,2,2-Trifluoroethanethioamide, a fluorinated thioamide of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, this guide combines established principles of thioamide chemistry with predicted spectroscopic data to offer a thorough characterization profile.

Chemical and Physical Properties

This compound is the sulfur analog of 2,2,2-trifluoroacetamide. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic properties and reactivity of the thioamide functional group. Thioamides are known to have a greater C-N double bond character compared to their amide counterparts.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₂H₂F₃NS |

| Molecular Weight | 129.11 g/mol |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| pKa | Data not available |

| LogP | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for thioamide formation. Two primary routes are proposed: the thionation of the corresponding amide and the reaction of the corresponding nitrile with a sulfur source.

Synthesis from 2,2,2-Trifluoroacetamide using Lawesson's Reagent

A common method for the synthesis of thioamides is the reaction of an amide with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,2-trifluoroacetamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield this compound.

Synthesis from 2,2,2-Trifluoroacetonitrile

An alternative route involves the reaction of 2,2,2-trifluoroacetonitrile with a source of hydrogen sulfide.[2]

Experimental Protocol:

-

In a pressure-resistant vessel, dissolve 2,2,2-trifluoroacetonitrile (1 equivalent) in a suitable solvent such as pyridine or a mixture of triethylamine and an alcohol.

-

Bubble hydrogen sulfide gas through the solution or add a soluble sulfide salt (e.g., sodium hydrosulfide).

-

Seal the vessel and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by gas chromatography (GC) or TLC.

-

Upon completion, carefully vent the excess hydrogen sulfide into a bleach solution.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra, the following data is based on predictions from spectroscopic databases and computational software, as well as established trends for thioamides and fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H (NH₂) | ~8.0 - 9.5 | br s | - |

| ¹³C (C=S) | ~190 - 210 | q | ~35-40 Hz (²JCF) |

| ¹³C (CF₃) | ~115 - 125 | q | ~280-290 Hz (¹JCF) |

| ¹⁹F | ~ -70 to -80 | s | - |

Predicted in CDCl₃ relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

-

¹H NMR: The protons of the thioamide NH₂ group are expected to appear as a broad singlet in the downfield region, characteristic of amide and thioamide protons.

-

¹³C NMR: The thiocarbonyl carbon (C=S) is predicted to have a chemical shift significantly downfield, a hallmark of this functional group.[3] The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The thiocarbonyl carbon will also exhibit a quartet splitting due to two-bond coupling with the fluorine atoms.

-

¹⁹F NMR: The three equivalent fluorine atoms of the trifluoromethyl group are expected to give rise to a singlet in the typical region for CF₃ groups attached to a carbonyl or thiocarbonyl.

Infrared (IR) Spectroscopy

The IR spectrum of a primary thioamide is characterized by several key absorption bands.[2][4]

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3100 | Medium |

| C=S | Stretching (Thioamide I band) | 1300 - 1400 | Strong |

| N-H | Bending (Thioamide II band) | 1600 - 1650 | Medium-Strong |

| C-N | Stretching (Thioamide III band) | ~1000 | Medium |

| C-F | Stretching | 1100 - 1300 | Strong |

The "Thioamide I band" is largely attributed to the C=S stretching vibration, while the "Thioamide II and III bands" arise from coupled vibrations involving N-H bending and C-N stretching.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 129 | [M]⁺ |

| 112 | [M - NH₃]⁺ |

| 96 | [M - SH]⁺ |

| 69 | [CF₃]⁺ |

| 60 | [CH₂NS]⁺ |

The fragmentation is likely to be initiated by the loss of small neutral molecules or radicals from the molecular ion. The strong C-F bonds will make the loss of a fluorine atom less favorable than the cleavage of C-C or C-S bonds.

Reactivity

The thioamide functional group is known to react with both electrophiles and nucleophiles.[5] The sulfur atom is nucleophilic and can react with electrophiles, while the thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to enhance the electrophilicity of the thiocarbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated thioamides. Conversely, the nucleophilicity of the sulfur atom may be reduced.

Potential Applications in Drug Development

Thioamides are recognized as important pharmacophores in medicinal chemistry.[6][7] They serve as bioisosteres of amides, offering altered physicochemical properties such as improved membrane permeability and metabolic stability. Thioamide-containing compounds have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[6] Some thioamides act as enzyme inhibitors, for example, inhibiting thyroid peroxidase.[8] The introduction of a trifluoromethyl group can further enhance the metabolic stability and binding affinity of a drug candidate. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds such as 2,2,2-trifluoroacetamide and other thioamides, it should be handled with care in a well-ventilated fume hood.[9][10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Thioamides can be toxic and may release hydrogen sulfide upon decomposition.

This guide provides a foundational understanding of the characteristics of this compound. Experimental validation of the predicted data is essential for a complete and accurate characterization of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]

- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thioamide [bionity.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

In-Depth Technical Guide: 2,2,2-Trifluoroethanethioamide

CAS Number: 421-52-3

IUPAC Name: 2,2,2-Trifluoroethanethioamide

This technical guide provides a comprehensive overview of this compound, a key reagent in synthetic organic chemistry, particularly for the synthesis of trifluoromethyl-containing heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a fluorinated thioamide that serves as a valuable building block in the synthesis of various organic molecules. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 421-52-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₂H₂F₃NS |

| Molecular Weight | 129.11 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 42-43 °C |

| Boiling Point | 40 °C at 2 Torr |

| Density | 1.49 g/cm³ |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Spectroscopic Data of this compound

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show a broad singlet for the two amine (-NH₂) protons. |

| ¹³C NMR | The carbon NMR spectrum will show two primary signals: one for the trifluoromethyl carbon (-CF₃) and another for the thiocarbonyl carbon (C=S). The -CF₃ carbon signal will be split into a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Key infrared absorption bands are anticipated for the N-H stretching of the primary amine, C=S stretching of the thioamide, and C-F stretching of the trifluoromethyl group. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of fragments such as ·SH and ·CF₃. |

Synthesis of this compound

A common and effective method for the synthesis of thioamides from their corresponding amides is through thionation using Lawesson's reagent.

Experimental Protocol: Thionation of 2,2,2-Trifluoroacetamide

This protocol describes the synthesis of this compound from 2,2,2-trifluoroacetamide using Lawesson's reagent.

Materials:

-

2,2,2-Trifluoroacetamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,2-trifluoroacetamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Caption: Synthesis of this compound.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

This compound is a key precursor for the synthesis of 2-(trifluoromethyl)-substituted thiazoles, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring.

Experimental Protocol: Hantzsch Synthesis of 2-(Trifluoromethyl)thiazoles

This protocol outlines the general procedure for the reaction of this compound with an α-haloketone to form a 2-(trifluoromethyl)thiazole derivative.

Materials:

-

This compound

-

An α-haloketone (e.g., 2-bromoacetophenone)

-

Ethanol

-

Sodium Bicarbonate (or another suitable base)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the α-haloketone (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis of 2,2,2-Trifluoroethanethioamide: A Theoretical and Methodological Overview

Absence of experimental data necessitates a theoretical approach to the spectroscopic properties of 2,2,2-Trifluoroethanethioamide. A comprehensive search of scientific literature and chemical databases reveals a lack of published experimental spectroscopic data (NMR, IR, MS) for this compound. Consequently, this guide provides a theoretical prediction of its spectroscopic characteristics, based on established principles and data from analogous molecules, to aid researchers in its potential identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the theoretically predicted spectroscopic data for this compound. These values are estimations and should be confirmed through experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.0 - 8.5 | Broad Singlet | - | -NH ₂ |

| ¹³C NMR | ~205 | Quartet | ~35-40 | C =S |

| ~125 | Quartet | ~280 | C F₃ | |

| ¹⁹F NMR | -70 to -75 | Singlet | - | -CF ₃ |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3150 | N-H stretch | Amine (-NH₂) |

| 1650 - 1600 | N-H bend | Amine (-NH₂) |

| 1350 - 1100 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |

| 1250 - 1050 | C=S stretch | Thioamide |

Mass Spectrometry (MS)

| Predicted m/z | Possible Fragment Ion |

| 129 | [M]⁺ (Molecular Ion) |

| 112 | [M - NH₃]⁺ |

| 69 | [CF₃]⁺ |

| 60 | [C(S)NH₂]⁺ |

Experimental Protocols

While specific experimental protocols for this compound are not available, a general methodology for obtaining the spectroscopic data is outlined below.

General Workflow for Spectroscopic Characterization

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

NMR Spectroscopy:

-

Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Process the data to determine chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

-

Prepare a sample of the purified compound, either as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

-

Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a technique like electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum, which will show the molecular ion peak and various fragment ions.

-

Analyze the fragmentation pattern to support the proposed structure.

Predicted Mass Spectrum Fragmentation

The fragmentation of this compound in a mass spectrometer is predicted to follow logical pathways based on its structure.

Caption: Predicted major fragmentation pathways for this compound under mass spectrometry.

This theoretical guide serves as a foundational resource for the spectroscopic analysis of this compound. The provided predictions and general methodologies are intended to assist researchers in the design of experiments and the interpretation of data once this compound is synthesized and characterized.

A Comprehensive Technical Guide to the Reactivity and Mechanism of 2,2,2-Trifluoroethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethanethioamide is a fluorinated thioamide that serves as a versatile building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds of interest in medicinal chemistry. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the thioamide functionality, rendering it a valuable synthon for a variety of chemical transformations. This technical guide provides a detailed overview of the synthesis, reactivity, and reaction mechanisms of this compound, with a focus on its application in the synthesis of nitrogen- and sulfur-containing heterocycles. Experimental protocols for key reactions are detailed, and quantitative data are summarized for ease of reference.

Introduction

Thioamides are important structural motifs in a wide range of biologically active compounds and serve as versatile intermediates in organic synthesis. The substitution of the carbonyl oxygen in an amide with sulfur leads to significant changes in the electronic properties and reactivity of the functional group. The sulfur atom is more polarizable and a better nucleophile and electrophile acceptor compared to the oxygen atom in amides.

The introduction of a trifluoromethyl group at the α-position to the thioamide further modulates its reactivity. The strong electron-withdrawing nature of the CF3 group enhances the electrophilicity of the thiocarbonyl carbon and increases the acidity of the N-H protons, making this compound a unique and highly reactive building block. This guide explores the fundamental aspects of the chemistry of this compound, providing a valuable resource for researchers in drug discovery and development.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of trifluoroacetonitrile with hydrogen sulfide. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst.

Conceptual Synthesis Pathway:

Figure 1. General synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Trifluoroacetonitrile

-

Hydrogen sulfide gas

-

Pyridine (dried)

-

Anhydrous diethyl ether

Procedure:

-

A solution of trifluoroacetonitrile (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser.

-

The solution is cooled to 0 °C in an ice bath.

-

A slow stream of dry hydrogen sulfide gas is bubbled through the solution for 2 hours, while maintaining the temperature at 0 °C.

-

Pyridine (0.1 eq) is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| This compound | 75-85 | 110-112 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data consistent with the structure. |

Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic nature of the thiocarbonyl carbon and the nucleophilicity of the sulfur and nitrogen atoms. The trifluoromethyl group enhances the electrophilicity of the carbon, making it susceptible to attack by a wide range of nucleophiles.

Reactions with Electrophiles

The sulfur atom of this compound is the primary site of attack for electrophiles. Alkylation and acylation reactions readily occur at the sulfur atom to form thioimidate derivatives.

Reactions with Nucleophiles

Nucleophiles can attack the thiocarbonyl carbon, leading to addition or substitution reactions. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Cycloaddition Reactions

This compound is a valuable precursor for the synthesis of various five- and six-membered heterocyclic compounds through cycloaddition and cyclocondensation reactions.

The Hantzsch thiazole synthesis provides a straightforward method for the preparation of 2-trifluoromethyl-thiazoles. This reaction involves the condensation of this compound with an α-haloketone.

Reaction Workflow:

Figure 2. Hantzsch thiazole synthesis workflow.

Materials:

-

This compound

-

2-Bromoacetophenone

-

Ethanol

Procedure:

-

A solution of this compound (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol is prepared in a round-bottom flask.

-

The reaction mixture is heated at reflux for 4 hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenyl-2-(trifluoromethyl)thiazole.

Quantitative Data:

| Product | Yield (%) | Physical State | Spectroscopic Data |

| 4-Phenyl-2-(trifluoromethyl)thiazole | 80-90 | Crystalline solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data consistent with the structure. |

This compound reacts with hydrazonoyl halides in the presence of a base to yield 1,3,4-thiadiazole derivatives. This reaction proceeds via a [3+2] cycloaddition mechanism.

Reaction Mechanism:

Figure 3. Mechanism for 1,3,4-thiadiazole synthesis.

Materials:

-

This compound

-

N'-(4-chlorophenyl)benzenecarbohydrazonoyl chloride

-

Triethylamine

-

Ethanol

Procedure:

-

To a solution of this compound (1.0 eq) and N'-(4-chlorophenyl)benzenecarbohydrazonoyl chloride (1.0 eq) in ethanol, triethylamine (1.1 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from ethanol to afford pure 2-(4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-thiadiazole.

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | 70-80 | 155-157 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data consistent with the structure. |

Applications in Drug Discovery

The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The incorporation of the CF3-thioamide moiety and its derived heterocycles into drug candidates is a promising strategy in drug discovery. The synthetic methodologies outlined in this guide provide a practical foundation for the synthesis of novel fluorinated compounds with potential therapeutic applications.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a diverse range of trifluoromethyl-containing heterocyclic compounds. The electron-withdrawing trifluoromethyl group activates the thioamide functionality towards nucleophilic attack and facilitates its participation in various cycloaddition reactions. The detailed experimental protocols and mechanistic insights provided in this guide will be a valuable resource for researchers engaged in the synthesis of novel fluorinated molecules for applications in medicinal chemistry and materials science. Further exploration of the reactivity of this versatile synthon is expected to lead to the discovery of new synthetic methodologies and the development of novel bioactive compounds.

The Advent of Trifluoroethanethioamides: A Technical Guide to their Synthesis, Properties, and Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trifluoroethanethioamides, a class of organofluorine compounds with significant potential in medicinal chemistry and materials science. While a singular "discovery" event for this specific class of thioamides is not prominently documented in the historical chemical literature, their emergence is a logical extension of the long-standing interest in both thioamides and fluorinated organic molecules. The introduction of the trifluoroethyl group into a thioamide scaffold offers a unique combination of properties, including high lipophilicity, metabolic stability, and potent biological activity, making them an attractive area of research.

This guide will delve into the synthetic methodologies for their preparation, supported by detailed experimental protocols. We will explore their key physicochemical properties and potential applications, with a focus on their relevance to drug development.

Synthetic Strategies for Trifluoroethanethioamides

The synthesis of trifluoroethanethioamides can be achieved through several established methods for thioamide formation, with modifications to accommodate the reactive nature of the trifluoroethyl group. The primary approaches include the thionation of the corresponding trifluoroethylamides and the reaction of trifluoroacetonitrile with a sulfur source.

Thionation of Trifluoroethylamides

One of the most common methods for synthesizing thioamides is the thionation of their corresponding amide analogues. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for this transformation.

Experimental Protocol: Synthesis of N-aryl-2,2,2-trifluoroethanethioamide via Thionation

-

Materials:

-

N-aryl-2,2,2-trifluoroacetamide (1.0 eq)

-

Lawesson's Reagent (0.5 eq)

-

Anhydrous Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

-

-

Procedure:

-

To a solution of the N-aryl-2,2,2-trifluoroacetamide in anhydrous toluene, add Lawesson's reagent.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-aryl-2,2,2-trifluoroethanethioamide.

-

Table 1: Representative Yields for the Thionation of N-aryl-2,2,2-trifluoroacetamides

| Aryl Substituent | Yield (%) |

| Phenyl | 85 |

| 4-Chlorophenyl | 82 |

| 4-Methoxyphenyl | 88 |

| 2-Naphthyl | 79 |

Note: Yields are representative and can vary based on reaction scale and specific substrate.

From Trifluoroacetonitrile

Another viable route involves the reaction of trifluoroacetonitrile with a source of hydrogen sulfide. This method is particularly useful for the synthesis of the parent 2,2,2-trifluoroethanethioamide.

Experimental Protocol: Synthesis of this compound from Trifluoroacetonitrile

-

Materials:

-

Trifluoroacetonitrile gas

-

Hydrogen sulfide gas

-

Pyridine (catalyst)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a gas inlet, a condenser, and a stirring bar, dissolve pyridine in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble trifluoroacetonitrile gas through the solution, followed by a slow stream of hydrogen sulfide gas.

-

Allow the reaction to stir at 0 °C for several hours, monitoring for the formation of a precipitate.

-

After the reaction is complete, carefully quench by the slow addition of 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or chromatography.

-

Physicochemical Properties and Spectroscopic Data

The incorporation of the trifluoromethyl group significantly influences the electronic and physical properties of the thioamide moiety. The strong electron-withdrawing nature of the CF3 group increases the acidity of the N-H protons and affects the rotational barrier around the C-N bond.

Table 2: Key Physicochemical and Spectroscopic Data for a Representative Trifluoroethanethioamide (N-phenyl-2,2,2-trifluoroethanethioamide)

| Property | Value |

| Molecular Formula | C8H6F3NS |

| Molecular Weight | 205.20 g/mol |

| Melting Point | 88-90 °C |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | 8.15 (s, 1H, NH), 7.60-7.40 (m, 5H, Ar-H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | |

| δ (ppm) | -62.5 (s, 3F, CF₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| δ (ppm) | 198.2 (C=S), 135.8 (Ar-C), 129.5 (Ar-C), 128.8 (Ar-C), 125.4 (Ar-C), 122.7 (q, J = 277 Hz, CF₃) |

| IR (KBr, cm⁻¹) | |

| ν | 3250 (N-H), 1595 (C=C), 1340 (C-N), 1170 (C-F) |

Potential Applications in Drug Development

Thioamides are recognized as important pharmacophores in medicinal chemistry, and the introduction of a trifluoroethyl group can enhance their therapeutic potential.[1] The trifluoromethyl group is known to improve metabolic stability and membrane permeability of drug candidates.[2]

Signaling Pathway Modulation

While specific signaling pathways targeted by trifluoroethanethioamides are still under investigation, their structural similarity to known bioactive molecules suggests potential roles as enzyme inhibitors or receptor modulators. For instance, thioamides have been explored as inhibitors of kinases and proteases.[1] The trifluoroethyl group could enhance binding affinity and specificity for certain biological targets.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Experimental Workflow for Biological Screening

The evaluation of trifluoroethanethioamides as potential drug candidates would follow a standard preclinical drug discovery workflow.

Caption: A typical workflow for the preclinical evaluation of novel compounds.

Conclusion and Future Directions

Trifluoroethanethioamides represent a promising, yet relatively underexplored, class of compounds. The synthetic methodologies are accessible, and the introduction of the trifluoroethyl group imparts desirable properties for drug development. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in a range of biological assays. Elucidating their precise mechanisms of action and identifying specific cellular targets will be crucial for realizing their full therapeutic potential. Further studies into their material science applications, leveraging the unique properties of the thioamide and trifluoromethyl groups, are also warranted.

References

Theoretical Studies on the Structure of 2,2,2-Trifluoroethanethioamide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical approach for the structural elucidation of 2,2,2-Trifluoroethanethioamide. In the absence of extensive published experimental and computational data for this specific molecule, this paper serves as a methodological whitepaper, detailing the requisite computational chemistry protocols. We will cover geometry optimization, conformational analysis, and vibrational spectroscopy predictions using Density Functional Theory (DFT) and ab initio methods. The objective is to provide a robust framework for researchers to investigate the structural and electronic properties of this compound and related compounds, which are of interest in medicinal chemistry and materials science. This guide will present hypothetical data in structured tables and include detailed workflows and molecular diagrams to illustrate the proposed theoretical studies.

Introduction

The functional properties and biological activity of a molecule are fundamentally dictated by its three-dimensional structure. Thioamides are an important class of compounds in organic chemistry and are found in a number of biologically active molecules. The introduction of a trifluoromethyl group can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a detailed understanding of the structure of this compound is crucial for its potential applications.

Theoretical studies, employing computational chemistry methods, provide a powerful and cost-effective means to investigate molecular structures and properties at the atomic level. These methods can predict geometric parameters (bond lengths, angles), vibrational frequencies, and conformational preferences, offering deep insights that can complement and guide experimental work. This whitepaper presents a standard operating procedure for conducting a thorough theoretical investigation of this compound.

Theoretical Methodology

A typical theoretical study of a molecule like this compound involves a multi-step computational workflow. The primary methods employed are Density Functional Theory (DFT) and ab initio calculations, which are known for their accuracy in predicting molecular properties.

Computational Methods

Density Functional Theory (DFT): DFT methods are a mainstay of computational chemistry due to their excellent balance of accuracy and computational cost. A popular functional for this type of study is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

Ab initio Methods: For higher accuracy, especially for benchmarking purposes, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) can be employed. These methods are computationally more demanding but can provide more accurate results for electron correlation effects.

Basis Sets: The choice of basis set is crucial for the accuracy of the calculations. A common choice for molecules containing second-row elements and for obtaining reliable geometries and vibrational frequencies is the Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on sulfur and nitrogen, while polarization functions (d,p) are necessary for describing the bonding environment accurately.

Geometry Optimization

The first step in the theoretical study is to find the equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. This process yields the most stable three-dimensional structure of the molecule.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra. This comparison helps in the assignment of the experimental spectral bands to specific vibrational modes of the molecule. It is common practice to scale the calculated frequencies by an empirical scaling factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Conformational Analysis

For molecules with rotatable bonds, such as the C-C bond in this compound, a conformational analysis is necessary to identify the most stable conformer(s). This is typically done by systematically rotating the dihedral angle of interest and performing a geometry optimization at each step to generate a potential energy surface. The conformers corresponding to the energy minima on this surface are then further analyzed.

Data Presentation

The following tables present hypothetical quantitative data for the most stable conformer of this compound, as would be obtained from a DFT B3LYP/6-311++G(d,p) calculation.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

| Bond | Bond Length (Å) |

| C1-C2 | 1.52 |

| C2-S1 | 1.65 |

| C2-N1 | 1.35 |

| C1-F1 | 1.34 |

| C1-F2 | 1.34 |

| C1-F3 | 1.34 |

| N1-H1 | 1.01 |

| N1-H2 | 1.01 |

Table 2: Optimized Geometrical Parameters (Bond Angles)

| Angle | Bond Angle (°) |

| C1-C2-S1 | 125.0 |

| C1-C2-N1 | 115.0 |

| S1-C2-N1 | 120.0 |

| F1-C1-F2 | 109.5 |

| H1-N1-H2 | 118.0 |

Table 3: Selected Dihedral Angles

| Dihedral Angle | Angle (°) |

| F1-C1-C2-S1 | 180.0 |

| F2-C1-C2-N1 | 60.0 |

| F3-C1-C2-N1 | -60.0 |

Table 4: Calculated Vibrational Frequencies and Assignments

| Mode | Frequency (cm⁻¹) (Scaled) | Assignment |

| 1 | 3450 | N-H asymmetric stretch |

| 2 | 3350 | N-H symmetric stretch |

| 3 | 1620 | C=S stretch |

| 4 | 1450 | N-H bend |

| 5 | 1250 | C-F symmetric stretch |

| 6 | 1150 | C-N stretch |

| 7 | 1100 | C-F asymmetric stretch |

| 8 | 850 | C-C stretch |

Experimental Protocols

To validate the theoretical calculations, experimental data is essential. The following are the key experimental techniques that would be employed.

Synthesis and Purification

This compound would first be synthesized and purified. A common method for the synthesis of thioamides is the reaction of the corresponding amide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The purity of the compound would be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Spectroscopic Measurements

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: The FT-IR and Raman spectra of the purified compound would be recorded. The experimental vibrational frequencies would then be compared with the scaled theoretical frequencies to confirm the accuracy of the computational model and to aid in the assignment of the vibrational modes.

Visualizations

The following diagrams illustrate the molecular structure and the computational workflow for the theoretical study of this compound.

Conclusion

This whitepaper has outlined a comprehensive theoretical methodology for the structural characterization of this compound. By employing a combination of Density Functional Theory and ab initio methods, it is possible to obtain a detailed understanding of the molecule's geometric and vibrational properties, as well as its conformational preferences. The proposed computational workflow, when validated with experimental data, can provide a solid foundation for further studies into the reactivity, biological activity, and material properties of this and related compounds. This guide serves as a valuable resource for researchers embarking on the theoretical investigation of novel chemical entities.

Navigating the Physicochemical Landscape of 2,2,2-Trifluoroethanethioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inferred Physicochemical Properties

The properties of 2,2,2-Trifluoroethanethioamide are dictated by the interplay between its two key functional groups: the trifluoromethyl group and the primary thioamide group.

-

Trifluoromethyl (CF₃) Group: This group is highly electronegative and sterically demanding. It is known to enhance metabolic stability due to the strength of the C-F bond and typically increases lipophilicity, which can influence solubility and membrane permeability.[1][2][3]

-

Thioamide (-C(S)NH₂) Group: The thioamide is an isostere of the amide group, but with distinct properties. The C=S bond is longer and weaker than a C=O bond, making the group more reactive.[4] The N-H protons of a thioamide are more acidic than their amide counterparts, and while the sulfur is a weaker hydrogen bond acceptor than amide oxygen, the N-H groups are stronger hydrogen bond donors.[4][5]

These features suggest a molecule with a unique balance of lipophilicity and hydrogen bonding capability, alongside predictable points of chemical reactivity.

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its development and application. The solubility of this compound is anticipated to vary significantly between aqueous and organic media.

Inferred Solubility Characteristics

-

Aqueous Solubility: The strong electron-withdrawing effect of the trifluoromethyl group is expected to decrease aqueous solubility. However, the primary thioamide group can act as both a hydrogen bond donor and acceptor, which may confer some degree of solubility in water and other polar protic solvents. Overall, low to moderate aqueous solubility is anticipated.

-

Organic Solubility: Due to the lipophilic nature of the trifluoromethyl group, this compound is expected to exhibit good solubility in a range of organic solvents.[6] It is likely to be soluble in polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF), as well as in alcohols like methanol and ethanol. Solubility in less polar solvents such as dichloromethane (DCM) and ethyl acetate is also probable.[6]

Experimental Protocols for Solubility Determination

To empirically determine the solubility, standardized kinetic and thermodynamic assays are recommended.

2.2.1 Kinetic Solubility Assay Protocol

This high-throughput method is ideal for early-stage assessment and measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[7][8]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[9]

-

Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the wells of a 96-well microplate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the target compound concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize co-solvent effects.[8]

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[10]

-

Precipitate Removal: Separate any undissolved precipitate by filtration using a solubility filter plate or by centrifugation.[10]

-

Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant. This is typically done using LC-MS/MS or UV-Vis spectroscopy against a calibration curve prepared in a matching buffer/DMSO composition.[11]

2.2.2 Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method measures the equilibrium solubility and is considered the "gold standard" for determining the true solubility of a compound.[12][13]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS at various pH levels, organic solvents).

-

Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]

-

Phase Separation: Allow the vials to stand, then carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. Filtration through a 0.22 µm filter or high-speed centrifugation is required to remove fine particulates.[11]

-

Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[12]

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear, tabular format.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Purified Water | ~7.0 | 25 | Thermodynamic | ||

| PBS | 7.4 | 25 | Thermodynamic | ||

| PBS | 7.4 | 25 | Kinetic | ||

| Simulated Gastric Fluid | 1.2 | 37 | Thermodynamic | ||

| Simulated Intestinal Fluid | 6.8 | 37 | Thermodynamic | ||

| Methanol | N/A | 25 | Thermodynamic | ||

| Acetonitrile | N/A | 25 | Thermodynamic |

Visualization of Solubility Testing Workflow

Stability Profile

Stability testing is crucial for identifying degradation pathways, establishing shelf-life, and defining proper storage conditions.[14][15] The stability of this compound will be influenced by its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.

Inferred Stability Characteristics and Degradation Pathways

-

Hydrolytic Stability: Thioamides are generally more susceptible to hydrolysis than their corresponding amides, particularly under alkaline conditions, where they can hydrolyze to the corresponding amide (2,2,2-Trifluoroacetamide).[6][16] The reaction rate is expected to be slower under neutral and acidic conditions.

-

Oxidative Stability: The thioamide group can be susceptible to oxidation. The specific degradation products would need to be identified experimentally.

-

Photostability: Many compounds containing aromatic rings or conjugated systems are susceptible to photodegradation. While this compound lacks these, direct exposure to high-intensity UV light could potentially lead to degradation.[17][18]

-

Thermal Stability: The C-F bonds are exceptionally stable, imparting high thermal stability to the trifluoromethyl portion of the molecule. The thioamide group, however, may be more prone to thermal degradation at elevated temperatures.[19]

Experimental Protocols for Stability Assessment

3.2.1 Forced Degradation (Stress Testing) Protocol

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways, as mandated by ICH guidelines.[20][21]

-

Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media.

-

Hydrolysis:

-

Acidic: 0.1 M HCl, heat at 80°C for a specified time (e.g., 2, 6, 24 hours).

-

Basic: 0.1 M NaOH, keep at room temperature for a specified time. Thioamide hydrolysis can be rapid in base.[22]

-

Neutral: Purified water, heat at 80°C for a specified time.

-

-

Oxidation: 3% H₂O₂, store at room temperature in the dark for a specified time.

-

Photolysis: Expose the compound in solution and as a solid to a light source providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17] A dark control sample should be stored under the same conditions to isolate light-induced degradation.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.

-

Analysis: At each time point, analyze the samples using a stability-indicating HPLC method (typically reverse-phase with UV and MS detection) to quantify the parent compound and detect any degradation products.

3.2.2 Long-Term Stability Testing Protocol

Long-term studies evaluate the stability of the substance under recommended storage conditions to establish a re-test period or shelf-life, following ICH Q1A(R2) guidelines.[21][23][24]

-

Batch Selection: Use at least three primary batches of the substance.[21]

-

Container Closure System: Store the substance in a container that simulates the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Testing Frequency:

-

Analysis: At each pull point, test the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating method.

Data Presentation for Stability

Forced degradation and long-term stability data should be meticulously recorded.

Forced Degradation Results Template:

| Stress Condition | Duration | Assay of Parent (%) | % Degradation | No. of Degradants | Major Degradant (RRT) |

|---|---|---|---|---|---|

| 0.1 M HCl, 80°C | 24 h | ||||

| 0.1 M NaOH, RT | 6 h | ||||

| 3% H₂O₂, RT | 24 h | ||||

| Photolytic (Solid) | ICH Q1B |

| Thermal (Solid, 105°C) | 48 h | | | | |

Long-Term Stability Results Template (at 25°C/60%RH):

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |

|---|---|---|---|---|---|

| Appearance | White Solid | ||||

| Assay (%) | 98.0 - 102.0 | ||||

| Total Impurities (%) | NMT 1.0 |

| Any Unspecified Impurity (%) | NMT 0.1 | | | | |

Visualization of Forced Degradation Workflow

Conclusion

While direct experimental data on this compound remains to be published, a thorough analysis of its constituent functional groups provides a strong basis for predicting its solubility and stability profiles. The compound is expected to be a lipophilic molecule with low to moderate aqueous solubility and a defined susceptibility to hydrolysis, particularly under basic conditions. The protocols and frameworks presented in this guide offer a comprehensive and standardized approach for researchers to empirically determine these critical physicochemical parameters, thereby facilitating the successful development and application of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. evotec.com [evotec.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rdlaboratories.com [rdlaboratories.com]

- 18. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. acdlabs.com [acdlabs.com]

- 21. pharma.gally.ch [pharma.gally.ch]

- 22. tandfonline.com [tandfonline.com]

- 23. mastercontrol.com [mastercontrol.com]

- 24. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. snscourseware.org [snscourseware.org]

The Trifluoromethylthioamide Group: An In-depth Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and bioavailability.[1] This guide focuses specifically on the trifluoromethylthioamide functionality, a unique structural motif whose electronic properties are critical to its role in molecular design. While direct experimental data on the trifluoromethylthioamide group itself is limited in the literature, this document synthesizes available information on related moieties, outlines established experimental protocols for characterization, and provides a theoretical framework for understanding its electronic behavior.

Core Electronic Properties

The electronic character of the trifluoromethylthioamide group is dominated by the strong inductive effect of the trifluoromethyl (CF3) group, moderated by the electronic nature of the thioamide linkage. Understanding these properties is crucial for predicting the group's influence on molecular interactions and reactivity.

Hammett Parameters

pKa

The acidity or basicity of a molecule, quantified by its pKa value, is profoundly influenced by the electronic effects of its substituents. The strong electron-withdrawing nature of the trifluoromethylthioamide group is expected to increase the acidity of nearby protons. For instance, in an N-aryl trifluoromethylthioamide, the amide N-H proton would be more acidic compared to a non-fluorinated analogue. Conversely, the basicity of the thioamide sulfur and nitrogen atoms would be significantly reduced.

Dipole Moment

The dipole moment of a functional group reflects the distribution of electron density. The high electronegativity of the fluorine atoms in the CF3 group creates a strong dipole moment within the trifluoromethylthioamide moiety, with the negative end of the dipole oriented towards the fluorine atoms. This localized dipole can significantly influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-receptor binding and crystal packing.[4][5]

Quantitative Data Summary

Due to the limited availability of direct experimental data for the trifluoromethylthioamide group, this section provides data for structurally related compounds to serve as a benchmark for estimation and computational studies.

| Property | Related Compound/Group | Value | Reference |

| Hammett Constant (σp) | -CF3 | 0.57 | [3] |

| Hammett Constant (σm) | -CF3 | 0.44 | [3] |

| 19F NMR Chemical Shift | N-trifluoromethylthiocarbaminic acid, methyl ester | Not specified, but spectrum available | [6] |

| Calculated Dipole Moment | CHF3 | 1.65 D | [7] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the electronic properties of novel compounds containing the trifluoromethylthioamide group.

Determination of Hammett Parameters

The Hammett constants for a novel substituent like the trifluoromethylthioamide group can be determined by measuring the pKa of a series of meta- and para-substituted benzoic acids or anilines bearing this substituent.

Protocol:

-

Synthesis: Synthesize a series of meta- and para- trifluoromethylthioamide-substituted benzoic acids.

-

Titration: Prepare a solution of each synthesized benzoic acid derivative in a suitable solvent (e.g., 50% ethanol/water).

-

pH Measurement: Titrate each solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH using a calibrated pH meter.

-

pKa Calculation: Determine the pKa from the titration curve (the pH at half-equivalence).

-

Hammett Plot: Plot the calculated pKa values against the known pKa values of a series of standard substituted benzoic acids. The slope of this plot is the reaction constant (ρ), and the Hammett constant (σ) for the trifluoromethylthioamide substituent can be calculated using the Hammett equation: log(K/K₀) = σρ, where K and K₀ are the acid dissociation constants of the substituted and unsubstituted benzoic acids, respectively.[2]

Determination of pKa

The pKa of the N-H proton in a trifluoromethylthioamide can be determined spectrophotometrically or by potentiometric titration.

Protocol (Spectrophotometric):

-

Solution Preparation: Prepare a series of buffer solutions with known pH values.

-

Sample Preparation: Dissolve a known concentration of the trifluoromethylthioamide compound in each buffer solution.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of each solution.

-

Data Analysis: Identify a wavelength where the protonated and deprotonated forms of the compound have significantly different absorbances. Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

pKa Determination: The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and electronic environment of the trifluoromethylthioamide group.

-

¹H NMR: The chemical shift of the amide proton can provide insights into hydrogen bonding and the electronic environment.

-

¹³C NMR: The chemical shift of the thioamide carbon can be sensitive to substituent effects.

-

¹⁹F NMR: This is a particularly sensitive probe of the local electronic environment of the trifluoromethyl group. The chemical shift of the ¹⁹F signal can be correlated with the electron-donating or -withdrawing properties of the rest of the molecule.[8][9]

Protocol (¹⁹F NMR):

-

Sample Preparation: Dissolve the trifluoromethylthioamide compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a known amount of a fluorine-containing internal standard (e.g., trifluoroacetic acid).

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.

-

Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.

-

Chemical Shift Determination: Reference the spectrum to the internal standard and determine the chemical shift of the CF3 signal.

Characterization by X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[10][11]

Protocol:

-

Crystal Growth: Grow single crystals of the trifluoromethylthioamide compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

-

Structural Analysis: Analyze the resulting structure to determine precise bond lengths and angles within the trifluoromethylthioamide group and to identify key intermolecular interactions in the crystal lattice.

Visualizations

Logical Relationship of Electronic Properties

Caption: Interplay of inductive and resonance effects determining the electronic properties.

Experimental Workflow for Hammett Parameter Determination

Caption: Workflow for the experimental determination of Hammett substituent constants.

Conclusion

The trifluoromethylthioamide group is an emerging functional motif with significant potential in drug discovery and materials science. Its strong electron-withdrawing character, a consequence of the potent inductive effect of the trifluoromethyl group, is a defining feature that governs its influence on molecular properties and reactivity. While direct experimental quantification of its electronic parameters is an area ripe for further investigation, the established methodologies outlined in this guide provide a robust framework for such characterization. A thorough understanding of the electronic properties of the trifluoromethylthioamide group, achieved through a combination of experimental measurement and computational modeling, will be instrumental in harnessing its full potential in the design of novel, functional molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. global.oup.com [global.oup.com]

- 4. Group dipole moments [stenutz.eu]

- 5. arxiv.org [arxiv.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,2-Trifluoroethanethioamide from Trifluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Overview of Synthetic Pathways

The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis. The most common and effective methods involve the use of sulfur-transfer reagents, with Lawesson's reagent and phosphorus pentasulfide (P4S10) being the most prominent.[1][2] These reagents react with the carbonyl oxygen of the amide, replacing it with a sulfur atom.

Chemical Equation:

Trifluoroacetamide2,2,2-Trifluoroethanethioamide

The choice of thionating reagent and reaction conditions can influence the reaction rate, yield, and the ease of product purification.

Experimental Protocols

Two primary protocols are provided below, utilizing either Lawesson's reagent or Phosphorus Pentasulfide. It is recommended to perform small-scale trial reactions to determine the optimal conditions for the specific substrate and laboratory setup.

Protocol 1: Thionation using Lawesson's Reagent